Target Engagement: 40-Fold Superiority in MTH1 Inhibition Over a Close Scaffold Analog
This compound demonstrates a 33- to 41-fold higher potency against human MTH1 enzyme compared to the structurally similar 8-propylamino-purine-2,6-dione analog CHEMBL1825141. The target compound achieved an IC50 of 10 nM in a recombinant MTH1 PPiLight assay [1]. In contrast, CHEMBL1825141, which features a distinct N7-substituent, showed IC50 values of 330 nM and 408 nM in equivalent assay systems [2]. This magnitude of potency difference is critical for cellular target engagement studies where high intracellular concentrations of the weaker analog may be required to achieve comparable target suppression, increasing the risk of off-target effects.
| Evidence Dimension | MTH1 Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | CHEMBL1825141 (IC50 = 330 nM and 408 nM) |
| Quantified Difference | 33-fold to 41-fold higher potency for the target compound |
| Conditions | Inhibition of recombinant human MTH1, assessed via hydrolysis of 8-oxodGTP by PPiLight assay. |
Why This Matters
This >30-fold potency advantage is the primary differentiator for research groups studying MTH1-dependency in cancer models; using a less potent analog could lead to false-negative conclusions regarding the target's role in cellular proliferation.
- [1] BindingDB. BDBM50152139 (CHEMBL3780307): IC50 10 nM for human MTH1. PrimarySearch_ki.jsp. View Source
- [2] BindingDB. BDBM50352564 (CHEMBL1825141): IC50 330 nM and 408 nM for human MTH1. View Source
